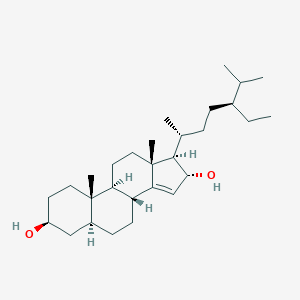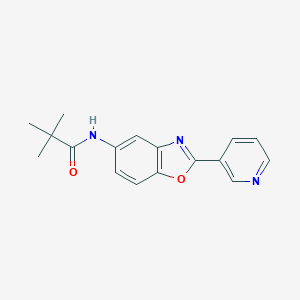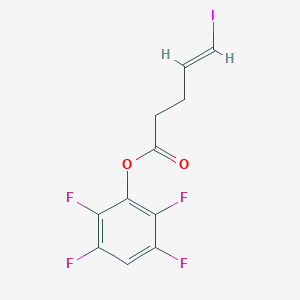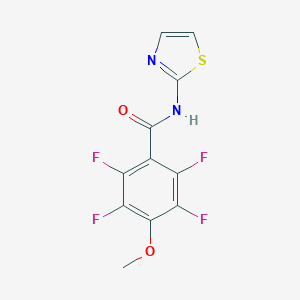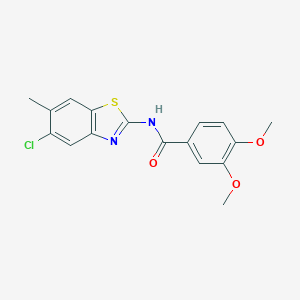
N-(5-iodopyridin-2-yl)-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-iodopyridin-2-yl)-2-methylpropanamide, also known as IPMPA, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. IPMPA is a derivative of pyridine and has a molecular weight of 279.1 g/mol.
作用机制
N-(5-iodopyridin-2-yl)-2-methylpropanamide acts as a positive allosteric modulator of the GABA-A receptor, which is a ligand-gated ion channel that plays a critical role in the regulation of neuronal excitability. By binding to a specific site on the receptor, N-(5-iodopyridin-2-yl)-2-methylpropanamide enhances the activity of the receptor, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This results in a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
Biochemical and Physiological Effects:
N-(5-iodopyridin-2-yl)-2-methylpropanamide has been shown to have a number of biochemical and physiological effects, including anxiolytic, sedative, and anticonvulsant effects. In addition, N-(5-iodopyridin-2-yl)-2-methylpropanamide has been shown to enhance the activity of the GABA-A receptor, leading to an increase in chloride ion influx and hyperpolarization of the cell membrane. This results in a decrease in neuronal excitability and anxiolytic, sedative, and anticonvulsant effects.
实验室实验的优点和局限性
One advantage of using N-(5-iodopyridin-2-yl)-2-methylpropanamide in lab experiments is its specificity for the GABA-A receptor, which allows for the study of the receptor's structure and function. In addition, N-(5-iodopyridin-2-yl)-2-methylpropanamide has been shown to have good pharmacokinetic properties, making it a promising drug candidate for the treatment of various diseases. However, one limitation of using N-(5-iodopyridin-2-yl)-2-methylpropanamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the study of N-(5-iodopyridin-2-yl)-2-methylpropanamide. One direction is the development of N-(5-iodopyridin-2-yl)-2-methylpropanamide-based drugs for the treatment of various diseases, including Alzheimer's disease and schizophrenia. Another direction is the study of N-(5-iodopyridin-2-yl)-2-methylpropanamide's effects on other ion channels and receptors, which may lead to the development of new drugs for the treatment of various diseases. Finally, the study of N-(5-iodopyridin-2-yl)-2-methylpropanamide's toxicity and pharmacokinetics may lead to the development of safer and more effective drugs.
合成方法
N-(5-iodopyridin-2-yl)-2-methylpropanamide can be synthesized using a variety of methods, including the reaction of 5-iodo-2-pyridinecarboxylic acid with 2-methylpropanoyl chloride in the presence of a base. Another method involves the reaction of 5-iodo-2-pyridinecarboxylic acid with 2-methylpropanoyl hydrazide in the presence of a coupling agent such as EDCI.
科学研究应用
N-(5-iodopyridin-2-yl)-2-methylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, neurobiology, and molecular biology. In medicinal chemistry, N-(5-iodopyridin-2-yl)-2-methylpropanamide has been shown to have potential as a drug candidate for the treatment of various diseases, including Alzheimer's disease and schizophrenia. In neurobiology, N-(5-iodopyridin-2-yl)-2-methylpropanamide has been studied for its effects on ion channels, particularly the GABA-A receptor. In molecular biology, N-(5-iodopyridin-2-yl)-2-methylpropanamide has been used as a tool to study the structure and function of ion channels.
属性
产品名称 |
N-(5-iodopyridin-2-yl)-2-methylpropanamide |
|---|---|
分子式 |
C9H11IN2O |
分子量 |
290.1 g/mol |
IUPAC 名称 |
N-(5-iodopyridin-2-yl)-2-methylpropanamide |
InChI |
InChI=1S/C9H11IN2O/c1-6(2)9(13)12-8-4-3-7(10)5-11-8/h3-6H,1-2H3,(H,11,12,13) |
InChI 键 |
ACBNBVKPYRGCGN-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=NC=C(C=C1)I |
规范 SMILES |
CC(C)C(=O)NC1=NC=C(C=C1)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-cyano-N-[2-(4-ethylphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-fluorobenzamide](/img/structure/B236134.png)
![N-{3-[(2,4-dimethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B236139.png)
![N-{3-[(5-chloro-2-methoxybenzoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236146.png)
![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![N-[2-(4-ethylphenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B236158.png)
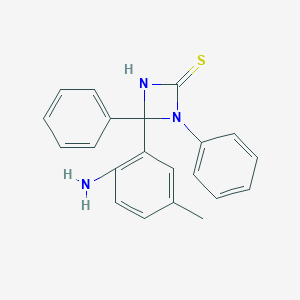

![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![N-(3-{[(4-chloro-2-methylphenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B236167.png)
